molecular formula C8H9FO B068981 (3-Fluoro-4-methylphenyl)methanol CAS No. 192702-79-7

(3-Fluoro-4-methylphenyl)methanol

Cat. No. B068981
M. Wt: 140.15 g/mol
InChI Key: UUVJAGTYIVYFOS-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 192702-79-7. Its molecular weight is 140.16 and its IUPAC name is (3-fluoro-4-methylphenyl)methanol .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-4-methylphenyl)methanol” consists of a phenyl ring with a fluorine atom at the 3rd position and a methyl group at the 4th position. Attached to the phenyl ring is a methanol group .

Scientific Research Applications

Fluorescent Chemosensing

(3-Fluoro-4-methylphenyl)methanol has been utilized in the creation of fluorogenic chemosensors. A study by Patra et al. (2018) developed a sensor, 3-(((2-hydroxy-4-methylphenyl)imino)methyl)-[1,1′-biphenyl]-4-ol (H2L), for efficient detection of Zn2+ and Al3+ ions. This chemosensor exhibited high fluorescence emission at two different wavelengths upon interaction with these ions, leveraging processes like excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF) (Patra et al., 2018).

Enzymatic Desymmetrization

In another application, the compound has been involved in the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (3-FGA). Liu et al. (2014) investigated this process using lipase-catalyzed enantioselective alcoholysis in organic solvents, demonstrating the compound's role in producing specific enantiomers of chemical intermediates (Liu et al., 2014).

Catalysis and Methylation

Methanolysis and catalysis are other significant applications. Klemm and Karchesy (1978) conducted studies on the desulfurization of dibenzothiophene using methanol in the presence of a molybdena catalyst. They found that methanol served both as a hydrogen donor and a methylating agent, indicating the potential role of (3-Fluoro-4-methylphenyl)methanol in similar catalytic processes (Klemm & Karchesy, 1978).

Methanolysis of Phosphonothioates

In 2011, Dhar et al. explored the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, demonstrating significant rate accelerations in methanolysis reactions. Such studies underscore the importance of (3-Fluoro-4-methylphenyl)methanol in advanced chemical processes (Dhar, Edwards, & Brown, 2011).

Safety And Hazards

The safety information available indicates that “(3-Fluoro-4-methylphenyl)methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVJAGTYIVYFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379114
Record name (3-fluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)methanol

CAS RN

192702-79-7
Record name (3-fluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192702-79-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-fluoro-p-anisaldehyde (12.5 g, 81.1 mmol) was dissolved in 100 ml THF. Under N2 a solution of diisobutylalumium hydride (100 ml, 1M in THF) was added at 0° C. over 30 min. The reaction was stirred for 30 min and quenched with 250 ml 1N HCl solution. The resulting mixture was stirred for 15 min and filtered through a short column of Celite®. The product was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was dried with MgSO4, and concentrated to give a viscous oil in 11.6 g. This product was used without further purification. NMR spectra of the product were consistent for the proposed structure.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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